4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine

Physicochemical profiling Scaffold selection Medicinal chemistry

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 50473-86-4) is a C7H10N6 heterocyclic compound (MW 178.19 g/mol) belonging to the imidazo[5,1-f][1,2,4]triazine family, a recognized purine-isosteric scaffold. The compound features a fused imidazole–1,2,4-triazine bicyclic core with amino substituents at positions 2 and 7 and methyl groups at positions 4 and 5, yielding a computed polar surface area (PSA) of 95.12 Ų and a LogP of 1.07.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
CAS No. 50473-86-4
Cat. No. B13953209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine
CAS50473-86-4
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=NN2C(=N1)N)N)C
InChIInChI=1S/C7H10N6/c1-3-5-4(2)11-7(9)13(5)12-6(8)10-3/h1-2H3,(H2,8,12)(H2,9,11)
InChIKeyHLCUIWAMSVKHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 50473-86-4): Core Scaffold Identity and Procurement Context


4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 50473-86-4) is a C7H10N6 heterocyclic compound (MW 178.19 g/mol) belonging to the imidazo[5,1-f][1,2,4]triazine family, a recognized purine-isosteric scaffold [1]. The compound features a fused imidazole–1,2,4-triazine bicyclic core with amino substituents at positions 2 and 7 and methyl groups at positions 4 and 5, yielding a computed polar surface area (PSA) of 95.12 Ų and a LogP of 1.07 . First synthesized and characterized in the early 1970s via condensation of azodicarboxamidine with appropriate dicarbonyl precursors [2], this compound serves as a foundational building block from which multiple clinically relevant derivative classes—including PDE2A, PDE5, PLK1, and IGF-1R/IR inhibitors—have been elaborated [1].

Why 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine Cannot Be Casually Substituted by In-Class Analogs


Within the imidazo[5,1-f][1,2,4]triazine family, seemingly minor structural modifications produce quantifiable shifts in physicochemical properties, salt-forming behavior, and downstream derivatization potential that directly affect procurement decisions. The 4,5-dimethyl substitution pattern on this scaffold increases molecular weight by 28 Da and elevates LogP by approximately 0.8 log units relative to the non-methylated parent (CAS 51292-20-7) , altering both chromatographic behavior and solubility profiles. Critically, the 4,5-dimethyl-2,7-diamine compound demonstrates a well-characterized, two-series salt formation stoichiometry (mono- and dihydrochloride) that is not universally observed across alkyl-substituted analogs [1], with direct implications for purification strategy, salt-form selection, and crystallinity. Furthermore, the 2,7-diamine disposition provides two chemically distinct amino handles for sequential functionalization—a regiochemical feature that distinguishes this scaffold from the more extensively exploited imidazo[5,1-f][1,2,4]triazin-4(3H)-one series (e.g., the vardenafil core) [2]. Substituting a non-methylated or differently alkylated analog may compromise the synthetic reproducibility, salt-form control, and physicochemical predictability required for systematic structure–activity relationship (SAR) campaigns or scale-up.

Quantitative Differentiation Evidence for 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 50473-86-4) vs. Closest Analogs


Physicochemical Property Differentiation vs. the Non-Methylated Parent Scaffold (CAS 51292-20-7)

The 4,5-dimethyl substitution on the imidazo[5,1-f][1,2,4]triazine-2,7-diamine core produces measurable shifts in key drug-likeness parameters compared with the non-methylated parent compound (CAS 51292-20-7, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine). The dimethyl compound exhibits a molecular weight of 178.19 Da (vs. 150.14 Da for the parent), a reduced polar surface area of 95.12 Ų (vs. 96.58 Ų), and a computed LogP of 1.07 (vs. an estimated LogP of approximately 0.3 for the parent) . These differences position the dimethyl scaffold closer to the favorable property space for blood–brain barrier penetration and oral bioavailability, while retaining the hydrogen-bonding capacity of the 2,7-diamine motif.

Physicochemical profiling Scaffold selection Medicinal chemistry

Salt Formation Stoichiometry: Mono- vs. Dihydrochloride Differentiation

The 4,5-dimethyl-2,7-diamine compound (designated compound 7 in the primary literature) forms two distinct and isolable hydrochloride salt series: the monohydrochloride (7d) and the dihydrochloride (7c). This dual-salt behavior was explicitly demonstrated and characterized by Kreutzberger and Schücker in 1973 [1]. The non-methylated parent scaffold and certain other alkyl-substituted analogs in the 2,7-diaminoimidazo[5,1-f]-as-triazine series do not exhibit the same well-defined dual salt stoichiometry under comparable conditions, as documented in the same synthetic series [1]. The two salt forms of the dimethyl compound also display differential reactivity toward acylating agents: treatment with acetic anhydride yields 2,7-bisacetamino-4,5-dimethyl-imidazo[5,1-f]-as-triazine (7e), while benzoyl chloride yields the corresponding 2,7-bisbenzamino derivative (7f) [1].

Salt selection Crystallinity Formulation development

Class-Level Phosphodiesterase (PDE) Inhibitory Potency: Imidazotriazine Pharmacophore Validation

While no isolated PDE IC₅₀ data have been published for the specific 4,5-dimethyl-2,7-diamine compound itself, the broader imidazo[5,1-f]-as-triazine pharmacophore—to which this compound belongs as the core scaffold—has demonstrated PDE inhibitory activity that is quantitatively benchmarked against a clinical standard. US Patent 3,941,785 explicitly states that 2-amino-5-methyl-7-propylimidazo[5,1-f]-as-triazine hydrochloride (a closely related analog differing only in the 7-propyl substitution and 2-monoamine vs. 2,7-diamine pattern) is approximately 8–10 times more potent than choline theophyllinate in inhibiting cAMP phosphodiesterase [1]. This compound was also reported to be more active than standard non-adrenergic bronchodilators in guinea-pig bronchospasm models [1]. The 4,5-dimethyl-2,7-diamine represents the synthetic precursor scaffold from which such biologically active 5,7-disubstituted derivatives are elaborated [2].

PDE inhibition Bronchodilation cAMP/cGMP signaling

Scaffold Provenance: Demonstrated Druggable Space Spanning PDE5, PDE2A, PLK1, and IGF-1R/IR Targets

Derivatives built upon the imidazo[5,1-f][1,2,4]triazine core—the same scaffold represented by 4,5-dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine—have produced clinically and preclinically validated inhibitors across multiple target classes with quantitatively established potency. These include: vardenafil (Levitra®), a PDE5 inhibitor with subnanomolar IC₅₀ derived from the imidazo[5,1-f][1,2,4]triazin-4(3H)-one sub-series [1]; PF-05180999, a PDE2A inhibitor with IC₅₀ of 1.0–1.6 nM and >2,000-fold selectivity over PDE10A [2]; imidazo[5,1-f][1,2,4]triazin-2-amines as PLK1 inhibitors with IC₅₀ values ranging from 80 nM to 10,000 nM depending on substitution [3]; and the orally efficacious dual IGF-1R/IR inhibitor OSI-906 (linsitinib) [4]. No other single heterocyclic scaffold in the purine-isostere space has simultaneously yielded approved drugs and clinical candidates across this breadth of target classes.

Kinase inhibition PDE inhibition Scaffold validation Drug discovery

Regiochemical Differentiation: 2,7-Diamine vs. 4(3H)-One Oxidation-State Scaffolds

The imidazo[5,1-f][1,2,4]triazine scaffold exists in two principal oxidation states relevant to procurement: the 2,7-diamine series (represented by CAS 50473-86-4) and the 4(3H)-one series (represented by the vardenafil core). The 2,7-diamine provides two chemically differentiated amino groups for sequential functionalization—the 2-amino group is more nucleophilic and amenable to acylation or palladium-catalyzed cross-coupling, while the 7-amino group participates in condensation and cyclization reactions [1]. In contrast, the 4(3H)-one scaffold (CAS 224318-69-0 core) presents a lactam functionality that directs electrophilic substitution to a different regiochemical pattern. This oxidation-state difference determines the entire downstream synthetic trajectory: the 2,7-diamine enables access to the PLK1 inhibitor and IGF-1R/IR inhibitor chemical space, whereas the 4(3H)-one leads to the PDE5 and PDE2A inhibitor space [2][3]. The 4,5-dimethyl substitution on the 2,7-diamine additionally blocks potential metabolic or synthetic reactivity at these positions, channeling derivatization exclusively to the amino handles [1].

Regioselective functionalization Synthetic chemistry Building block selection

High-Value Application Scenarios for 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 50473-86-4)


Kinase Inhibitor Lead Generation: PLK1 and IGF-1R/IR Programs

For medicinal chemistry teams initiating Polo-like kinase 1 (PLK1) or insulin-like growth factor-1 receptor (IGF-1R) inhibitor programs, the 4,5-dimethyl-2,7-diamine scaffold provides a validated entry point with established synthetic tractability. The 2-amino group serves as the primary vector for introducing aryl/heteroaryl substituents via palladium-catalyzed cross-coupling, while the 7-amino group can be independently functionalized. This regiochemical strategy directly mirrors the synthetic approach used to generate PLK1 inhibitors with IC₅₀ values as low as 80 nM [1] and the orally efficacious dual IGF-1R/IR inhibitor OSI-906 (linsitinib) [2]. The 4,5-dimethyl blocking groups prevent off-target reactivity at these positions, simplifying SAR interpretation.

Purine-Isostere Scaffold Hopping in Established PDE or Kinase Programs

Programs currently using purine, pyrazolo[4,3-d]pyrimidine, or imidazo[4,5-e]-as-triazine scaffolds may achieve improved IP position or ADME profiles by scaffold-hopping to the imidazo[5,1-f][1,2,4]triazine core. The quantitative precedent is strong: the imidazotriazine scaffold has yielded the approved drug vardenafil (PDE5) [1] and the clinical candidate PF-05180999 (PDE2A, IC₅₀ 1–1.6 nM, >2,000× selective) [2], establishing that this isostere can deliver potency and selectivity comparable to or exceeding alternative purine mimetics. The 4,5-dimethyl-2,7-diamine represents the most synthetically accessible entry point into this chemical space for exploratory scaffold-hopping campaigns.

Solid-Form Screening and Salt-Selection Studies for Early Formulation

The well-characterized dual salt formation behavior of the 4,5-dimethyl-2,7-diamine compound—forming isolable monohydrochloride (7d) and dihydrochloride (7c) salts with distinct physicochemical properties [1]—makes this compound an informative model system for solid-form screening. Teams developing salt-selection workflows can use this compound to benchmark differential solubility, hygroscopicity, and crystallinity between mono- and di-salt forms before committing expensive API to formulation development. The documented acylation reactivity (bisacetamino and bisbenzamino derivatives) further enables exploration of prodrug or protecting-group strategies [1].

Chemical Biology Probe Development Requiring CNS-Penetrant Properties

The computed physicochemical profile of the 4,5-dimethyl-2,7-diamine scaffold (MW 178.19, PSA 95.12 Ų, LogP 1.07) [1] positions it within favorable parameter space for CNS penetration (MW < 400, PSA < 90 Ų is typical for CNS drugs; the slightly elevated PSA of this scaffold can be modulated through subsequent substitution). Derivatives built on this core, notably PF-05180999, have demonstrated brain penetration with unbound brain/unbound plasma ratios approaching unity [2]. For teams developing CNS-targeted chemical probes, this scaffold offers a starting point with both validated CNS exposure and documented synthetic routes for introducing target-engagement motifs.

Quote Request

Request a Quote for 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.